molecular formula C127H205N45O39S3 B013185 Atrial natriuretic factor (1-28) (human, porcine) CAS No. 91917-63-4

Atrial natriuretic factor (1-28) (human, porcine)

Cat. No.: B013185
CAS No.: 91917-63-4
M. Wt: 3082.5 g/mol
InChI Key: KGZJRXKGJRJKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of atrial natriuretic factor (1-28) (human, porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods: Industrial production of atrial natriuretic factor (1-28) (human, porcine) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Atrial natriuretic factor (1-28) (human, porcine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Atrial natriuretic factor (1-28) (human, porcine) exerts its effects by binding to natriuretic peptide receptors, primarily guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA). This binding activates the receptor, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating various physiological effects such as vasodilation, natriuresis, and diuresis .

Comparison with Similar Compounds

Uniqueness: Atrial natriuretic factor (1-28) (human, porcine) is unique due to its specific role in cardiovascular regulation and its potent natriuretic and diuretic effects. Unlike BNP and CNP, it is primarily produced in the atria of the heart and has a distinct amino acid sequence .

Properties

IUPAC Name

4-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[2-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H205N45O39S3/c1-9-64(6)99(121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(60-212)119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)172-111(199)75(29-20-41-145-127(139)140)159-115(203)83(49-98(186)187)165-110(198)77(36-42-214-8)160-105(193)71(25-16-37-141-123(131)132)152-95(183)51-146-93(181)50-147-103(191)80(45-66-21-12-10-13-22-66)162-120(208)90(61-213)171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173/h10-15,21-24,30-33,62-65,70-90,99,173-178,212-213H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZJRXKGJRJKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H205N45O39S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583193
Record name Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3082.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91917-63-4
Record name Serylleucylarginylarginylserylserylcysteinylphenylalanylglycylglycylarginylmethionyl-alpha-aspartylarginylisoleucylglycylalanylglutaminylserylglycylleucylglycylcysteinylasparaginylserylphenylalanylarginyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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